4-(N-甲基氨甲酰)苯硼酸

描述

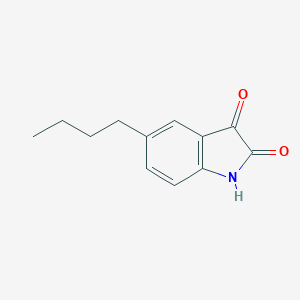

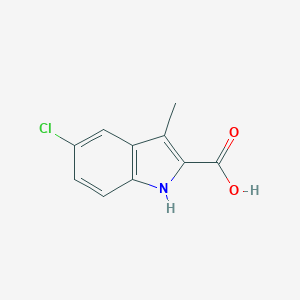

The compound 4-(N-Methylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is known for its ability to interact with various biological molecules. Phenylboronic acids are of significant interest due to their binding properties with carbohydrates and other diol-containing compounds, which are prevalent in biological systems. Although the provided papers do not directly discuss 4-(N-Methylaminocarbonyl)phenylboronic acid, they do provide insights into the behavior of related phenylboronic acid compounds in biological and chemical contexts.

Synthesis Analysis

The synthesis of related phenylboronic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of arylboronic acids, as described in the first paper, involves the reaction of aryl halides with diborane or catecholborane to yield the boronic acid product . This method could potentially be adapted for the synthesis of 4-(N-Methylaminocarbonyl)phenylboronic acid by starting with an appropriately substituted aryl halide.

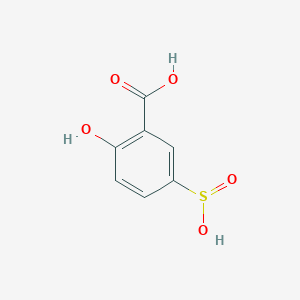

Molecular Structure Analysis

The molecular structure of phenylboronic acids is characterized by the presence of a boronic acid group attached to a phenyl ring. This functional group is capable of forming reversible covalent bonds with diols, which is a key feature for its biological interactions. The second paper discusses the binding profile of a phenylboronic acid derivative with N-acetylneuraminic acid (Neu5Ac), highlighting the importance of the boronic acid moiety in forming complexes with biological molecules .

Chemical Reactions Analysis

Phenylboronic acids are known to undergo various chemical reactions, particularly those involving the formation of complexes with diols and other similar molecules. The anomalous binding profile of phenylboronic acid with Neu5Ac, as mentioned in the second paper, indicates that these compounds can form stable complexes with carbohydrates, which may involve intramolecular B-N or B-O bonding . Such reactions are crucial for the application of phenylboronic acids in sensing and targeting specific biological structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure. The presence of the boronic acid group imparts unique reactivity and the ability to form complexes with various molecules. The third paper, while not directly related to 4-(N-Methylaminocarbonyl)phenylboronic acid, provides an example of how the physical and chemical properties of a related compound, 4-methyl-N,N'-1,2-phenylene bisoxamic acid, are characterized using techniques such as IR spectroscopy, UV absorption spectrometry, and elementary analysis . These methods could also be applied to study the properties of 4-(N-Methylaminocarbonyl)phenylboronic acid.

科学研究应用

合成和有机化学

- 芳基硼酸,如4-(N-甲基氨甲酰)苯硼酸,由于其低毒性、热稳定性、与功能基团的兼容性以及对水和空气的不敏感性,作为有机合成中间体具有重要意义(Zhang Da, 2015)。

纳米材料和生物医学工程

- 含苯硼酸的纳米材料由于其独特的刺激响应特性而在生物医学工程中使用。这些材料可以形成具有不同形态的纳米颗粒,可能展现形态相关效应(U. Hasegawa, T. Nishida, A. J. Vlies, 2015)。

催化

- 苯硼酸,如2,4-双(三氟甲基)苯硼酸,已被用作化学反应中的有效催化剂,例如羧酸和胺之间的脱水酰胺化反应(Ke Wang, Yanhui Lu, K. Ishihara, 2018)。

药物传递系统

- 苯硼酸的改性形式,如苯硼酸修饰的聚酰胺胺,已被开发用于药物传递应用,特别是在靶向癌细胞和基因治疗方面(Jiebing Yang et al., 2019)。

先进生物应用

- 装饰有苯硼酸的聚合物纳米材料已被用于诊断和治疗应用,利用其与多元醇形成可逆复合物的能力(Tianyu Lan, Qianqian Guo, 2019)。

光调制

- 苯硼酸已被用于修改单壁碳纳米管(SWNT),影响其光致发光特性,并实现在糖类识别方面的应用(B. Mu et al., 2012)。

超分子组装

- 苯硼酸,包括4-甲氧基苯硼酸等衍生物,已被用于设计和合成超分子组装体,创建具有特定氢键相互作用的结构(V. Pedireddi, N. Seethalekshmi, 2004)。

抗病毒应用

- 具有苯硼酸的改性纳米颗粒显示出作为抗病毒治疗药物的潜力,特别是对丙型肝炎病毒(HCV)的(M. Khanal et al., 2013)。

碳水化合物化学

- 苯硼酸在碳水化合物化学中发挥作用,特别是在特定取代或氧化糖衍生物的合成中(R. Ferrier, 1972)。

葡萄糖响应材料

- 基于苯硼酸的材料已被广泛研究,用于构建葡萄糖响应系统,特别是用于胰岛素传递(Rujiang Ma, Linqi Shi, 2014)。

化学工程

- 苯硼酸及其衍生物在制药和化学工程中的应用引人注目,特别是在自调节胰岛素传递、组织工程和传感器系统中(Chu Liang-yin, 2006)。

智能生物水凝胶

- 纤维素/苯硼酸复合生物水凝胶已被开发用于具有葡萄糖和pH响应行为的智能材料应用(H. Peng et al., 2018)。

安全和危害

4-(N-Methylaminocarbonyl)phenylboronic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. If the substance comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

属性

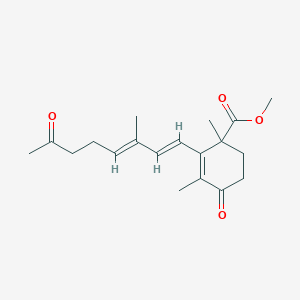

IUPAC Name |

[4-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKSYZHFTGONHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378525 | |

| Record name | 4-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Methylaminocarbonyl)phenylboronic acid | |

CAS RN |

121177-82-0 | |

| Record name | 4-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)